Cas no 2137773-67-0 (7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(5-Bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound featuring a fused furopyridine core with a 5-bromothiophene substituent. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromothiophene moiety enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The fused furopyridine system contributes to its potential as a scaffold for bioactive molecules, particularly in drug discovery targeting CNS or antimicrobial applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the bromine atom offers a handle for selective modifications. Suitable for research in medicinal chemistry and material science.
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine structure
2137773-67-0 structure
Product name:7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine
CAS No:2137773-67-0
MF:C11H10BrNOS
MW:284.172200679779
CID:5779605
PubChem ID:165794743

7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
    • 2137773-67-0
    • EN300-1076553
    • 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine
    • Inchi: 1S/C11H10BrNOS/c12-9-5-8(6-15-9)10-11-7(1-3-13-10)2-4-14-11/h2,4-6,10,13H,1,3H2
    • InChI Key: UFMHELFHBOEQKR-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)C1C2=C(C=CO2)CCN1

Computed Properties

  • Exact Mass: 282.96665g/mol
  • Monoisotopic Mass: 282.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 2.8

7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076553-0.25g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
0.25g
$1104.0 2023-10-28
Enamine
EN300-1076553-0.1g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
0.1g
$1056.0 2023-10-28
Enamine
EN300-1076553-0.5g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
0.5g
$1152.0 2023-10-28
Enamine
EN300-1076553-2.5g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
2.5g
$2351.0 2023-10-28
Enamine
EN300-1076553-10g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
10g
$5159.0 2023-10-28
Enamine
EN300-1076553-0.05g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
0.05g
$1008.0 2023-10-28
Enamine
EN300-1076553-5.0g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0
5g
$4475.0 2023-06-10
Enamine
EN300-1076553-10.0g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0
10g
$6635.0 2023-06-10
Enamine
EN300-1076553-1g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0 95%
1g
$1200.0 2023-10-28
Enamine
EN300-1076553-1.0g
7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
2137773-67-0
1g
$1543.0 2023-06-10

Additional information on 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine

Recent Advances in the Study of 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2137773-67-0)

The compound 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2137773-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a fused furopyridine core and a bromothiophene substituent, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on elucidating its synthesis, biological activity, and mechanism of action, providing valuable insights for researchers in the field.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine via a novel palladium-catalyzed cross-coupling reaction. The optimized synthetic route achieved a yield of 78% with high purity, making it suitable for further pharmacological evaluation. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate.

Pharmacological investigations have revealed that 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine exhibits potent inhibitory activity against several kinase targets implicated in cancer and inflammatory diseases. In particular, the compound showed nanomolar affinity for JAK3 kinase, with an IC50 value of 12.3 nM, suggesting its potential as a selective JAK3 inhibitor. Molecular docking studies further elucidated the binding mode of the compound within the JAK3 active site, providing a structural basis for its inhibitory activity.

Recent in vitro and in vivo studies have expanded our understanding of the compound's therapeutic potential. In cellular assays, 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine demonstrated significant antiproliferative effects against a panel of cancer cell lines, including those resistant to conventional chemotherapeutic agents. Moreover, in animal models of rheumatoid arthritis, the compound exhibited potent anti-inflammatory activity with a favorable safety profile, underscoring its potential as a novel therapeutic agent for autoimmune disorders.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine. Researchers have systematically modified various positions of the core scaffold, leading to the identification of several analogs with improved potency and selectivity. These findings have paved the way for the development of next-generation derivatives with enhanced pharmacokinetic properties.

The latest research has also explored the potential of 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine in combination therapies. Preliminary data suggest that the compound synergizes with immune checkpoint inhibitors, enhancing their antitumor efficacy in preclinical models. This finding opens new avenues for the development of innovative treatment strategies for cancer immunotherapy.

Despite these promising results, challenges remain in the development of 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine as a therapeutic agent. Current research efforts are focused on addressing issues related to solubility, metabolic stability, and formulation. Several pharmaceutical companies have initiated preclinical development programs, with the goal of advancing the compound into clinical trials within the next two years.

In conclusion, 7-(5-bromothiophen-3-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS: 2137773-67-0) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways. The recent advances in its synthesis, biological evaluation, and mechanism of action have significantly expanded our understanding of this compound's potential applications in medicine. Continued research in this area is expected to yield important discoveries that could translate into improved treatments for various diseases.

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